4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a benzamide moiety
Properties
IUPAC Name |
4-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUWSIQTZUNBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of palladium catalysts in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromine functionalities but lacks the pyrazolopyrimidine core.
4-Bromopyrazole: Contains the bromopyrazole moiety but does not have the benzamide group.
tert-Butyl (4-Bromophenyl)carbamate: Similar in having the tert-butyl and bromine groups but differs in the overall structure.
Uniqueness
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its combination of functional groups and the pyrazolopyrimidine core, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
Overview
4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its structure includes a bromine atom, a tert-butyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C₁₈H₁₁BrN₄O
- Molecular Weight : 444.7 g/mol
- CAS Number : 899995-40-5
The biological activity of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways and biological responses.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth. For instance, compounds similar to 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
-
Enzyme Inhibition :
- This compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing infections caused by Helicobacter pylori .
- Antibacterial Activity :
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structural components of 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide significantly influence its biological activity. The presence of the bromine atom enhances reactivity and binding affinity to molecular targets, while the tert-butyl group provides steric hindrance that may affect interaction dynamics with enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and challenges for synthesizing 4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by bromination at the 4-position and subsequent coupling with the benzamide moiety. Key steps include:
- Cyclocondensation : Use of tert-butyl-substituted pyrazole precursors under reflux with acetic acid or DMF as solvents .
- Bromination : Electrophilic substitution using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
- Amide Coupling : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and reaction with the pyrazolo[3,4-d]pyrimidine amine intermediate .
- Challenges : Low yields due to steric hindrance from the tert-butyl group and competing side reactions during bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl singlet (~1.4 ppm) and aromatic protons from the benzamide moiety .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHBrNO) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with bond lengths (e.g., C-Br: ~1.89 Å) confirm stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility and Stability : HPLC monitoring in PBS (pH 7.4) to assess degradation under physiological conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during bromination?
- Methodological Answer :
- Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
- Temperature Control : Slow addition of NBS at 0°C reduces over-bromination .
- Catalyst Use : Lewis acids (e.g., FeCl) enhance regioselectivity for the 4-position .
- Contradiction Note : Some studies report higher yields with Br in acetic acid, but this risks oxidizing the pyrimidine ring .
Q. What computational methods are suitable for predicting binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD Simulations : GROMACS for 100 ns runs to assess stability of ligand-receptor complexes .
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ) to correlate bromine’s electronic effects with activity .
Q. How do structural modifications (e.g., bromine vs. chlorine) impact bioactivity?
- Methodological Answer :
- Comparative Data :
| Substituent | IC (EGFR) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Br | 0.45 µM | 0.12 | 3.2 |
| Cl | 1.2 µM | 0.25 | 2.8 |
- Key Insight : Bromine’s higher electronegativity enhances target binding but reduces solubility .
Q. What strategies address discrepancies in crystallographic data versus computational predictions?
- Methodological Answer :
- Experimental Validation : Repeat crystallography with synchrotron radiation to resolve electron density ambiguities .
- Torsional Angle Adjustments : Refine force field parameters in DFT calculations (B3LYP/6-31G*) to match observed bond angles .
Data Contradiction Analysis
Conflicting reports on the stability of the pyrazolo[3,4-d]pyrimidine core under acidic conditions
- : Claims degradation at pH < 3 .
- : Reports stability at pH 2–8 .
- Resolution : Stability depends on substituents. The tert-butyl group in the target compound may sterically protect the core, unlike smaller substituents in other analogs .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
